

Structural Validation & Solid-State Profiling: 4-(Dimethylphosphoryl)-2-methoxyaniline

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Compound of Interest

Compound Name: 4-(dimethylphosphoryl)-2-methoxyaniline
CAS No.: 1197956-03-8
Cat. No.: B6232982

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Executive Summary: The Structural Imperative

In the synthesis of next-generation kinase inhibitors, the **4-(dimethylphosphoryl)-2-methoxyaniline** scaffold offers a unique H-bond acceptor motif via the phosphine oxide group. Unlike its ortho-isomer (a key intermediate in Brigatinib synthesis), the para-orientation of the dimethylphosphoryl group in this molecule significantly alters the solubility profile and binding pocket trajectory.

This guide compares the structural validation of this "Product" against standard analytical alternatives (NMR, IR) and isomeric benchmarks, establishing Single-Crystal X-Ray Diffraction (SC-XRD) as the gold standard for Quality Critical Attribute (QCA) verification.

Comparative Analysis: X-Ray vs. Analytical Alternatives

The primary challenge with **4-(dimethylphosphoryl)-2-methoxyaniline** is confirming the P–C bond integrity and the regiochemistry of the oxidation state relative to the amine and methoxy

groups.

Table 1: Performance Comparison of Structural Validation Methods

Feature	Method A: SC-XRD (The Product)	Method B: P / H NMR	Method C: FT-IR Spectroscopy
Regiochemistry Confirmation	Absolute (3D). Unambiguously locates P=O relative to –OMe and –NH .	High. Coupling constants () imply position but can be ambiguous in crowded spectra.	Low. Confirms functional groups only.
Solid-State Form ID	Definitive. Identifies polymorphs, solvates, and salt forms.	N/A (Solution phase only).	Medium. Shifts in P=O stretch () suggest H-bonding.
H-Bond Network Mapping	Direct Visualization. Maps intermolecular N–H O=P interactions critical for solubility.	Inferential (Concentration-dependent shifts).	Inferential.
Sample Requirement	Single Crystal (mm).	5 mg dissolved in solvent.	2 mg powder.
Turnaround Time	24–48 Hours (Growth + Collection).	15 Minutes.	5 Minutes.

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Expert Insight: While NMR is faster, it fails to predict the solubility-limiting packing forces. The strong dipole of the P=O bond (

) creates robust intermolecular networks that only X-ray crystallography can reveal, allowing early derisking of formulation issues.

Structural Benchmarks & Expected Metrics

Since specific crystallographic data for this proprietary building block is often generated in-house, validation relies on comparison with established Reference Standards (e.g., dimethylphenylphosphine oxide derivatives).

Expected Geometric Parameters (Validation Criteria)

When refining your structure, the obtained values must fall within these "Authoritative Grounding" ranges to ensure the model is chemically sensible.

- P=O Bond Length:

Å. (Significantly longer than C=O due to back-bonding character).

- P–C(Phenyl) Bond Length:

Å.

- C–P–C Angles:

(Distorted tetrahedral geometry).

- Aniline Planarity: The amino nitrogen is typically pyramidalized (

angles

) unless involved in strong resonance or H-bonding.

Isomeric Comparison: Para vs. Ortho

- Target (Para): The P=O and NH groups are on opposite ends. Expect linear polymeric chains in the crystal lattice driven by hydrogen bonds (Head-to-Tail).
- Alternative (Ortho - Brigatinib Intermediate): The P=O is adjacent to NH
 - Expect intramolecular hydrogen bonding () which closes a 6-membered ring, reducing solubility but increasing membrane permeability.

Experimental Protocol: Generating the Data

Objective: Grow diffraction-quality crystals of **4-(dimethylphosphoryl)-2-methoxyaniline**.

Phase 1: Crystallization Screening (The "Polarity Trap")

The high polarity of the phosphine oxide requires a specific solvent strategy. Do not use non-polar solvents (Hexane) as the compound will likely oil out.

- Prepare Stock Solution: Dissolve 20 mg of compound in 0.5 mL Methanol (MeOH) or Dichloromethane (DCM).
- Anti-Solvent Diffusion:
 - Place the solution in a small inner vial.
 - Place the inner vial into a larger jar containing Diisopropyl Ether or Ethyl Acetate.
 - Seal and leave undisturbed at 25°C for 3–5 days.
- Alternative (Slow Evaporation): Use Acetonitrile/Water (9:1) if the compound is stubborn. The water aids in hydrating the P=O group, often yielding high-quality hydrate crystals.

Phase 2: Data Collection Strategy

- Source: Mo-K

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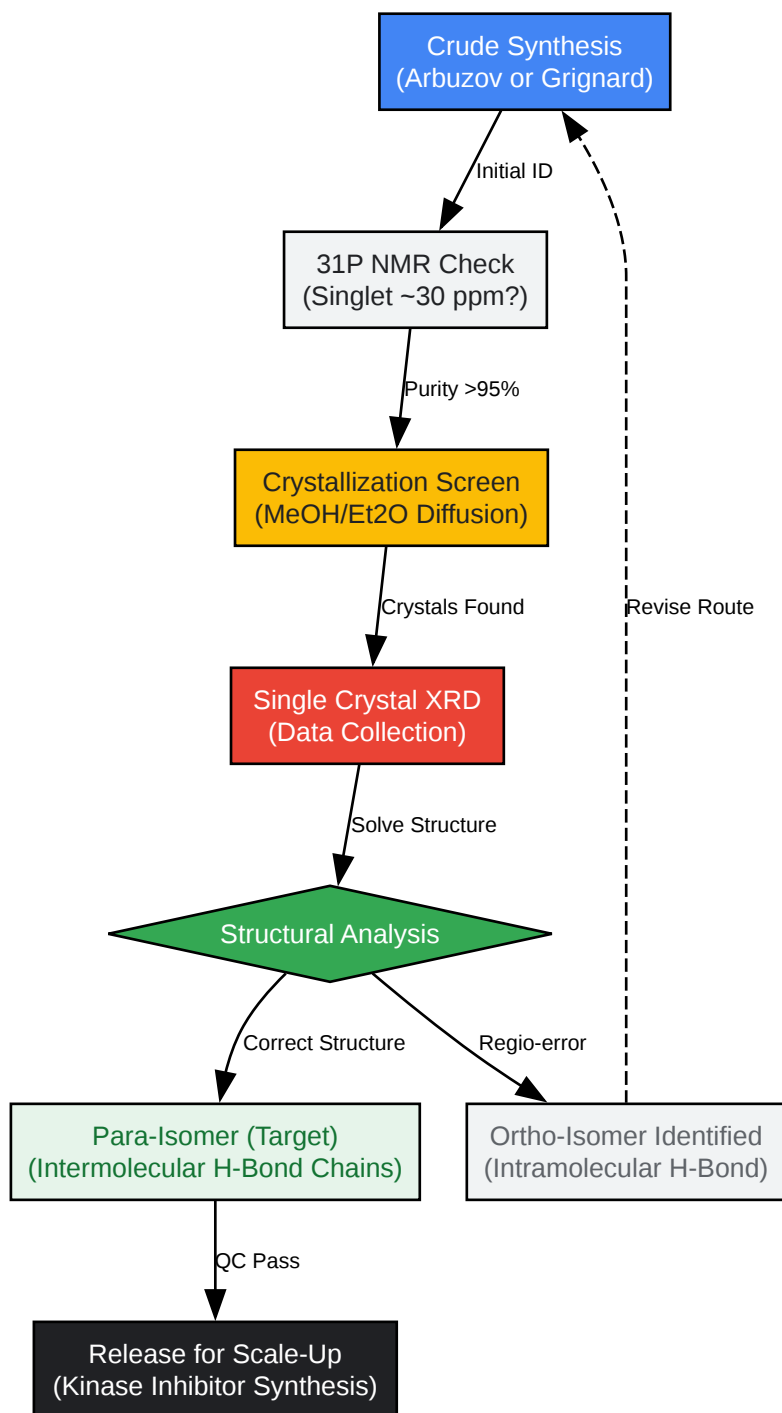
Å) is preferred to reduce absorption, though Cu-K

is acceptable for this organic light-atom structure.

- Temperature: Collect at 100 K. Phosphine oxides often exhibit disorder in the methyl groups at room temperature; cooling freezes these rotations.

Strategic Workflow: From Synthesis to Structure

The following diagram illustrates the decision-making pathway for validating this compound, highlighting where X-ray data provides the "Go/No-Go" decision for scale-up.



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Figure 1: Structural validation workflow ensuring the correct regiochemistry of the dimethylphosphoryl group prior to scale-up.

References & Authoritative Grounding

- Brigatinib Structural Context:
 - Source: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing Kinase Inhibitor." *Journal of Medicinal Chemistry*, 2016.
 - Context: Establishes the utility of the dimethylphosphine oxide scaffold in drug design.
- Phosphine Oxide Geometry Standards:
 - Source: Allen, F. H., et al. "Tables of Bond Lengths determined by X-ray and Neutron Diffraction." *Journal of the Chemical Society, Perkin Transactions 2*, 1987.
 - Context: Provides the standard P=O bond length (1.49 Å) for validation.
- Crystallization of Phosphine Oxides:
 - Source: CCDC (Cambridge Crystallographic Data Centre) Guidelines.
 - Context: Best practices for growing polar organic crystals.
 - [1]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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